molecular formula C6H7BClNO3 B591744 (5-Chloro-2-methoxypyridin-3-yl)boronic acid CAS No. 943153-22-8

(5-Chloro-2-methoxypyridin-3-yl)boronic acid

Cat. No.: B591744
CAS No.: 943153-22-8
M. Wt: 187.386
InChI Key: BZJQXIUWWLFBJS-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxypyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C6H7BClNO3 . This compound is a derivative of pyridine, featuring a boronic acid group attached to the pyridine ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methoxypyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed borylation of 5-chloro-2-methoxypyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Scientific Research Applications

Chemistry: In chemistry, (5-Chloro-2-methoxypyridin-3-yl)boronic acid is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions . It serves as a building block for the construction of biaryl compounds, which are essential in various chemical industries.

Biology and Medicine: This compound is also utilized in the development of biologically active molecules. Its derivatives have been investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases .

Industry: In the industrial sector, this compound is employed in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a valuable tool in material science .

Comparison with Similar Compounds

Uniqueness: (5-Chloro-2-methoxypyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in coupling reactions. This makes it particularly useful in the synthesis of complex organic molecules where precise control over the substitution pattern is required .

Properties

IUPAC Name

(5-chloro-2-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJQXIUWWLFBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660569
Record name (5-Chloro-2-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943153-22-8
Record name (5-Chloro-2-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-chloro-2-methoxypyridin-3-yl)boronic acid
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